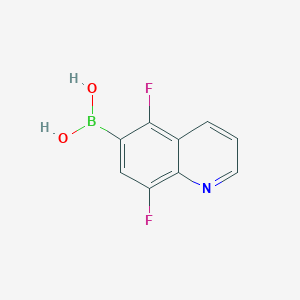

(5,8-Difluoroquinolin-6-yl)boronic acid

Description

Properties

IUPAC Name |

(5,8-difluoroquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWGLEHRZWWUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255512 | |

| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260683-50-7 | |

| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260683-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 5,8 Difluoroquinolin 6 Yl Boronic Acid

Retrosynthetic Analysis and Precursor Design Considerations

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For (5,8-Difluoroquinolin-6-yl)boronic acid, the primary disconnection involves the carbon-boron bond. This leads to two main synthetic approaches: the direct borylation of a pre-formed 5,8-difluoroquinoline (B175250) core or the construction of the quinoline (B57606) ring on a difluorophenylboronic acid derivative.

Key Disconnections and Precursor Strategies:

C-B Bond Disconnection: This is the most straightforward approach, identifying a 5,8-difluoroquinoline derivative as the immediate precursor. The challenge lies in achieving regioselective borylation at the C-6 position.

Quinoline Ring Formation: This strategy involves building the quinoline ring system from a suitably substituted difluoroaniline or difluorobenzaldehyde precursor that already contains the boronic acid or a boronic ester moiety. While potentially offering better control of regiochemistry, this approach can be more synthetically demanding.

Precursor design must consider the electronic effects of the fluorine atoms, which deactivate the aromatic ring towards electrophilic substitution but can direct metallation reactions. The choice of starting material will heavily influence the feasibility and efficiency of the chosen synthetic route.

Direct Boronation Approaches to Fluorinated Quinoline Scaffolds

Direct boronation methods are often preferred for their atom economy and shorter synthetic sequences. These approaches introduce the boronic acid group directly onto the 5,8-difluoroquinoline skeleton.

Transition Metal-Catalyzed C-H Boronation Protocols

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds. nih.govyoutube.com This method utilizes a transition metal catalyst, typically iridium, to selectively activate a C-H bond and install a boryl group. For 5,8-difluoroquinoline, the directing effects of the nitrogen atom and the fluorine substituents are crucial in determining the regioselectivity of the borylation. While this method offers a direct route, careful optimization of ligands and reaction conditions is necessary to achieve high selectivity for the desired C-6 isomer. youtube.com

Halogen-Metal Exchange and Subsequent Boron Quenching

Halogen-metal exchange is a classic and reliable method for the preparation of organometallic reagents, which can then be quenched with a boron electrophile to form the desired boronic acid. wikipedia.orgias.ac.in This strategy requires the synthesis of a halogenated precursor, such as 6-bromo-5,8-difluoroquinoline.

The general procedure involves treating the halo-quinoline with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding lithiated species. chemicalbook.com This intermediate is then reacted with a trialkyl borate, like triisopropyl borate, followed by acidic workup to yield the boronic acid. chemicalbook.comresearchgate.net The choice of solvent, temperature, and organolithium reagent is critical to avoid side reactions and ensure high yields. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on substrates with acidic protons, which could be relevant for more complex quinoline derivatives. nih.govnih.gov

Table 1: Comparison of Halogen-Metal Exchange Conditions

| Parameter | Condition 1 | Condition 2 |

| Reagent | n-Butyllithium | i-PrMgCl / n-BuLi |

| Temperature | -78 °C | -20 °C to 0 °C |

| Boron Source | Triisopropyl borate | Trimethyl borate |

| Key Advantage | Well-established | Tolerates more functional groups |

Suzuki-Miyaura Precursor Synthesis and Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. nih.govresearchgate.net In the context of synthesizing this compound, this approach is typically used in the opposite sense: the boronic acid itself is the target, not a reagent. However, the synthesis of a precursor for a subsequent Suzuki-Miyaura reaction, such as 6-halo-5,8-difluoroquinoline, is a key step in the halogen-metal exchange pathway. The development of efficient methods for the synthesis of such precursors is therefore of great importance.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The success of any synthetic strategy hinges on the careful optimization of reaction conditions. For the synthesis of this compound, several factors must be considered to maximize yield and selectivity.

Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For C-H borylation, iridium complexes with bipyridine-based ligands are commonly employed. nih.gov

Solvent and Temperature: The solvent can have a profound effect on reaction rates and selectivities. For halogen-metal exchange reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) are typically used at low temperatures to maintain the stability of the organolithium intermediate. chemicalbook.com

Base and Additives: In many cross-coupling reactions, a base is required to activate the boronic acid and facilitate the catalytic cycle. The choice of base, such as potassium carbonate or cesium fluoride, can significantly impact the reaction outcome.

Table 2: Key Parameters for Optimization

| Reaction Type | Key Parameters to Optimize |

| C-H Borylation | Catalyst, ligand, solvent, temperature, boron source |

| Halogen-Metal Exchange | Organometallic reagent, temperature, solvent, quenching agent |

| Suzuki-Miyaura Coupling | Catalyst, ligand, base, solvent, temperature |

Sustainable and Scalable Synthetic Pathways for Difluoroquinolinylboronic Acids

The development of sustainable and scalable synthetic routes is a critical aspect of modern chemical manufacturing. researchgate.netnih.govnih.govrsc.org For the synthesis of this compound, this involves considering factors such as atom economy, the use of hazardous reagents, and the ease of purification.

Strategies for Sustainable Synthesis:

Catalytic Methods: C-H borylation is inherently more atom-economical than stoichiometric methods like halogen-metal exchange.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Solvent Minimization and Recycling: The use of minimal amounts of solvent and the ability to recycle solvents are key principles of green chemistry.

The development of a truly scalable synthesis of this compound will likely involve a combination of these approaches, balancing the efficiency of catalytic methods with the reliability of more traditional transformations.

Mechanistic Investigations and Reaction Pathways Involving 5,8 Difluoroquinolin 6 Yl Boronic Acid

Detailed Studies of Boron-Mediated Transformations

The core of (5,8-Difluoroquinolin-6-yl)boronic acid's reactivity lies in the carbon-boron bond, which participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction, which can be applied to this compound, involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron compound, in this case, this compound, transfers its organic moiety to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The difluoroquinoline group replaces the halide on the palladium, forming a new palladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst.

The presence of the electron-withdrawing fluorine atoms on the quinoline (B57606) ring can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation.

Kinetic Analysis of Coupling Reactions and Other Derivatizations

Specific kinetic data for coupling reactions involving this compound is scarce. However, the kinetics of Suzuki-Miyaura reactions are known to be influenced by several factors, including the nature of the solvent, the choice of base, the palladium catalyst and ligands, and the electronic properties of the coupling partners. ubc.ca

For heteroarylboronic acids, the transmetalation step is often rate-determining. The electron-deficient nature of the difluoroquinoline ring system might decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation rate compared to more electron-rich arylboronic acids. nih.gov The choice of a suitable base is crucial to activate the boronic acid and facilitate the formation of the reactive boronate intermediate.

A hypothetical kinetic study might involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to each reactant and the catalyst. This would allow for the elucidation of the rate law and provide insights into the rate-determining step for this specific substrate.

Table 1: Factors Influencing Reaction Kinetics in Suzuki-Miyaura Coupling

| Factor | Influence on Reaction Rate |

| Catalyst/Ligand | Bulky, electron-rich phosphine (B1218219) ligands can accelerate reductive elimination. |

| Base | A stronger base can increase the concentration of the active boronate species, potentially increasing the transmetalation rate. |

| Solvent | The polarity and proticity of the solvent can affect the solubility of reactants and the stability of intermediates. |

| Substrate Electronics | Electron-withdrawing groups on the boronic acid can decrease its nucleophilicity and slow transmetalation. |

Role of this compound as a Nucleophile in Cross-Coupling Reactions

In the context of the Suzuki-Miyaura reaction, this compound functions as a nucleophilic partner. nih.gov After activation by a base to form the corresponding boronate anion, the carbon atom attached to the boron becomes sufficiently nucleophilic to be transferred to the electrophilic palladium(II) center during the transmetalation step.

The nucleophilicity of heteroarylboronic acids can be a challenge in Suzuki-Miyaura couplings. The electron-deficient nature of many heterocyclic rings, such as pyridine (B92270) and quinoline, can reduce the nucleophilicity of the organoboron species. nih.gov The two fluorine atoms on the quinoline ring of the title compound are expected to further decrease its nucleophilicity through inductive electron withdrawal. This may necessitate the use of more reactive palladium catalysts or harsher reaction conditions to achieve efficient coupling. nih.gov

To counteract the reduced nucleophilicity and potential instability of heteroarylboronic acids, they are sometimes converted to more robust organotrifluoroborate salts. nih.gov These salts are often more stable and can be effective coupling partners under appropriate conditions. nih.gov

Stereochemical Control and Regioselectivity in Derived Syntheses

Stereochemical Control: The Suzuki-Miyaura coupling of this compound with an achiral or a chiral but non-racemizing coupling partner does not typically involve the creation of new stereocenters at the coupling sites. The geometry of the reactants is generally retained in the product. Therefore, issues of stereochemical control are not a primary concern in these specific transformations. If the coupling partner contains stereocenters, their integrity is usually maintained throughout the reaction.

Regioselectivity: The regioselectivity of the coupling is predetermined by the position of the boronic acid group on the quinoline ring and the halogen on the coupling partner. In this compound, the C-B bond is at the 6-position of the quinoline nucleus. Therefore, the new C-C bond will form exclusively at this position.

In cases where the coupling partner has multiple potential reaction sites (e.g., a dihaloarene), the regioselectivity would depend on the relative reactivity of these sites. For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling would preferentially occur at the more reactive C-Br bond.

Table 2: Regioselectivity in Suzuki-Miyaura Couplings

| Coupling Partner | Expected Product | Rationale |

| 1-Bromo-4-chlorobenzene | 6-(4-Chlorophenyl)-5,8-difluoroquinoline | Oxidative addition is faster for C-Br than C-Cl bonds. |

| 1,3-Dibromobenzene | 6-(3-Bromophenyl)-5,8-difluoroquinoline | Monocoupling is typical with a 1:1 stoichiometry. |

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant absence of published computational chemistry and theoretical studies specifically focused on this compound. Despite extensive searches for scholarly articles and research data, no specific information was found regarding its electronic structure, molecular orbital analysis, reaction mechanisms elucidated through quantum chemical calculations, conformational analysis, or predictions of its reactivity and selectivity.

The user's request for a detailed article structured around these specific computational aspects, including data tables and in-depth research findings, cannot be fulfilled at this time due to the lack of primary research on this particular compound. The generation of a scientifically accurate and authoritative article as per the user's instructions is contingent on the availability of such data.

While general computational methodologies for analyzing boronic acids exist, the strict adherence to the specified compound, this compound, and the detailed, data-driven outline provided, prevents the substitution of information from studies on analogous or structurally related compounds. The creation of data tables and detailed research findings would necessitate access to peer-reviewed studies containing specific calculated values and analyses for this molecule, which are not currently in the public domain.

Therefore, until computational and theoretical research on this compound is conducted and published, a thorough and accurate article meeting the user's specific requirements cannot be produced.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 5,8 Difluoroquinolin 6 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including (5,8-Difluoroquinolin-6-yl)boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this specific compound, a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, would be employed to confirm its complex structure, which features a difluorinated quinoline (B57606) core bonded to a boronic acid group.

¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms in the molecule. The aromatic protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen heteroatom. The protons of the boronic acid's hydroxyl groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift being highly dependent on its local electronic environment. The carbons directly bonded to fluorine atoms would show characteristic splitting patterns due to C-F coupling.

¹⁹F NMR is particularly crucial for this compound, as it directly probes the fluorine nuclei. The two fluorine atoms at positions 5 and 8 would each give rise to a signal in the ¹⁹F NMR spectrum. The chemical shifts and any observed couplings would confirm their positions on the quinoline ring and provide insights into the electronic structure of the molecule. researchgate.net The interaction between fluorinated boronic acid probes and other molecules can be monitored effectively using this technique. researchgate.net

¹¹B NMR spectroscopy is specific for the boron atom in the boronic acid moiety. The chemical shift and signal multiplicity in the ¹¹B NMR spectrum can confirm the trigonal planar geometry of the boronic acid and can be used to study its interactions and reactions, such as the formation of boronate esters. nih.gov

Please note: Specific experimental NMR data for this compound is not publicly available. The following table represents predicted chemical shifts based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 9.0 - 9.2 | d | H2 |

| 7.6 - 7.8 | dd | H3 | |

| 8.8 - 9.0 | d | H4 | |

| 8.0 - 8.2 | s | H7 | |

| 8.3 - 8.5 | s (broad) | B(OH)₂ | |

| ¹³C | ~150 | s | C2 |

| ~122 | s | C3 | |

| ~138 | s | C4 | |

| ~155 (d) | d | C5 | |

| ~125 | s | C6 | |

| ~130 | s | C7 | |

| ~158 (d) | d | C8 | |

| ~148 | s | C8a | |

| ~128 | s | C4a | |

| ¹⁹F | -110 to -130 | m | F5, F8 |

| ¹¹B | 28 - 32 | s | -B(OH)₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight, confirming the molecular formula C₉H₆BF₂NO₂.

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. ESI is a soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻, which is crucial for confirming the molecular weight. Fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the boronic acid group itself. For this compound, characteristic fragmentation would involve the quinoline ring system.

Please note: Specific experimental mass spectrometry data for this compound is not publicly available. The following table outlines plausible fragmentation patterns.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (ESI+)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragment Lost |

| 209.05 | [M+H]⁺ (Molecular Ion) | - |

| 191.04 | [M+H - H₂O]⁺ | H₂O |

| 163.04 | [M+H - H₂O - CO]⁺ | H₂O, CO |

| 145.03 | [C₉H₄F₂N]⁺ | B(OH)₃ |

High-Resolution Chromatography (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

High-resolution chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like boronic acids.

A reversed-phase HPLC method would typically be developed for purity analysis. This would involve using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for boronic acids due to their low volatility and tendency to dehydrate at high temperatures. However, derivatization of the boronic acid group, for instance, by forming a boronate ester, can make the compound more amenable to GC-MS analysis, allowing for both separation and mass spectrometric identification of the derivative.

Please note: Specific experimental chromatographic conditions for this compound are not publicly available. The following table provides a representative HPLC method.

Table 3: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.

For arylboronic acids, the crystal structure is often characterized by extensive hydrogen bonding. The boronic acid moieties typically form dimeric structures through hydrogen bonds between the hydroxyl groups. These dimers can then be further organized into more complex supramolecular architectures through other interactions, such as π-π stacking of the aromatic quinoline rings. The analysis would also precisely locate the positions of the fluorine atoms, confirming the substitution pattern on the quinoline ring.

Please note: No single crystal X-ray diffraction data for this compound has been reported in the public domain. The description above is based on the known solid-state behavior of similar arylboronic acids.

Applications of 5,8 Difluoroquinolin 6 Yl Boronic Acid As a Building Block in Organic Synthesis

Construction of Complex Fluorinated Heterocyclic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. (5,8-Difluoroquinolin-6-yl)boronic acid serves as an excellent coupling partner in these reactions, particularly for the synthesis of complex heterocyclic systems where the introduction of a fluorinated quinoline (B57606) motif is desired. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the boronic acid and influence the properties of the final products.

The coupling of this compound with various halogenated heterocycles provides a direct route to biheterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. For instance, coupling with brominated pyridines, pyrimidines, or indoles can yield novel scaffolds for drug discovery.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biheterocycles

| Heterocyclic Halide | Catalyst | Base | Product | Potential Application Area |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 2-(5,8-Difluoroquinolin-6-yl)pyridine | Medicinal Chemistry |

| 5-Bromoindole | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(5,8-Difluoroquinolin-6-yl)indole | Materials Science |

Detailed research findings indicate that the reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity in these transformations. The steric and electronic properties of the coupling partners also play a significant role in the reaction outcome.

Synthesis of Diverse Organic Molecules through C-C, C-N, C-O Bond Formations

Beyond C-C bond formation via Suzuki coupling, this compound is a versatile reagent for the formation of carbon-heteroatom bonds, including C-N and C-O bonds, through reactions such as the Chan-Lam and Buchwald-Hartwig aminations.

C-N Bond Formation: The Chan-Lam coupling reaction enables the formation of a C-N bond between an aryl boronic acid and an amine in the presence of a copper catalyst. This methodology provides a powerful tool for the synthesis of N-aryl quinolines. The resulting compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Similarly, the palladium-catalyzed Buchwald-Hartwig amination offers an alternative and often complementary approach to C-N bond formation.

Table 2: C-N and C-O Bond Forming Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Chan-Lam Coupling | Aniline | Cu(OAc)₂ | N-(5,8-Difluoroquinolin-6-yl)aniline |

| Buchwald-Hartwig Amination | Pyrrolidine | Pd₂(dba)₃ / Xantphos | 6-(Pyrrolidin-1-yl)-5,8-difluoroquinoline |

C-O Bond Formation: The Chan-Lam coupling can also be employed for the synthesis of diaryl ethers through the reaction of this compound with phenols. This reaction offers a mild and efficient method for constructing the C-O bond, providing access to a range of functionalized quinolinyl ethers.

Development of Novel Ligands and Catalysts Based on the Difluoroquinoline Moiety

The rigid and planar structure of the quinoline ring, combined with the potential for functionalization, makes the 5,8-difluoroquinoline (B175250) scaffold an attractive platform for the design of novel ligands for catalysis. The introduction of coordinating groups, such as phosphines or amines, onto the quinoline core can lead to the development of highly efficient and selective catalysts for a variety of organic transformations.

This compound can serve as a key intermediate in the synthesis of such ligands. For example, after a Suzuki coupling to introduce a suitable functional handle, further transformations can be carried out to install the desired coordinating atoms. The fluorine atoms can modulate the electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex.

Table 3: Potential Ligand Scaffolds Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Complex | Catalytic Application |

|---|---|---|---|

| Phosphine-Quinoline | Suzuki coupling with 2-(diphenylphosphino)phenylboronic acid | Palladium(II) complex | Cross-coupling reactions |

| Bipyridyl-Quinoline | Suzuki coupling with a brominated bipyridine derivative | Ruthenium(II) complex | Asymmetric hydrogenation |

The development of such tailored ligands and their corresponding metal complexes is an active area of research, with the potential to unlock new catalytic transformations and improve existing synthetic methods.

Strategic Use in Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound can participate in several MCRs, such as the Petasis and Ugi reactions, to generate diverse molecular scaffolds.

In the Petasis reaction , an amine, a carbonyl compound, and a boronic acid react to form a substituted amine. Utilizing this compound in this reaction allows for the direct incorporation of the difluoroquinoline moiety into the final product. wikipedia.orgorganic-chemistry.orgnih.gov

Domino sequences, or cascade reactions, involve a series of intramolecular reactions that are triggered by a single event, leading to a rapid increase in molecular complexity. This compound can be strategically employed to initiate such sequences. For example, an initial Suzuki coupling can be followed by an intramolecular cyclization to construct complex polycyclic systems in a single pot.

Table 4: Application in Multicomponent and Domino Reactions

| Reaction Type | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Petasis Reaction | This compound, Morpholine, Glyoxylic acid | Iminium ion-boronate complex | α-Amino acids |

| Ugi Reaction | This compound (as part of a component), Isocyanide, Amine, Carboxylic acid | α-Adduct | Peptidomimetics |

The strategic use of this compound in these advanced synthetic methodologies showcases its potential to streamline the synthesis of complex and biologically relevant molecules.

Medicinal Chemistry Research and Pharmacological Modulations Utilizing 5,8 Difluoroquinolin 6 Yl Boronic Acid Scaffolds

Design Principles for Bioactive Compounds Incorporating the Difluoroquinoline-Boronic Acid Unit

The design of bioactive compounds centered around the (5,8-Difluoroquinolin-6-yl)boronic acid scaffold is guided by the distinct properties of its constituent parts. The quinoline (B57606) ring system is a "privileged scaffold" known for its wide range of pharmacological activities. researchgate.net The incorporation of two fluorine atoms and a boronic acid group introduces specific modulations that can be exploited for therapeutic benefit.

Key design principles include:

Fluorine as a Metabolic Blocker and Bioavailability Enhancer : The fluorine atoms at the 5 and 8 positions significantly alter the electronic properties of the quinoline ring. orientjchem.org Fluorination is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.orgnih.gov This can lead to improved pharmacokinetic profiles. Furthermore, fluorine can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. nih.gov

Boronic Acid as a Covalent Warhead and Hydrogen Bonding Moiety : The boronic acid group is a versatile functional group in drug design. nih.govnih.gov It can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors, particularly serine protease inhibitors. nih.gov Additionally, the -B(OH)₂ group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. nih.gov

Modulation of Physicochemical Properties : The combination of the fluoroquinoline core and the boronic acid group allows for fine-tuning of physicochemical properties such as acidity, solubility, and lipophilicity, which are critical for drug-like characteristics. ijpsjournal.com

Development of Adenosine (B11128) Receptor Antagonists as Therapeutic Candidates

The quinoline scaffold is a recognized framework for the development of various receptor antagonists. researchgate.net While specific derivatives of this compound have not been detailed as adenosine receptor antagonists, the general principles of designing such agents can be applied. Quinazoline derivatives, which are structurally related to quinolines, have been successfully developed as potent A₂A adenosine receptor antagonists. mdpi.comnih.govresearchgate.net

The A₂A adenosine receptor is a key immune checkpoint, and its antagonism has emerged as a promising strategy in cancer immunotherapy. nih.gov High concentrations of adenosine in the tumor microenvironment suppress the anti-tumor immune response by activating A₂A receptors on immune cells. Antagonists can block this immunosuppressive pathway, thereby enhancing the efficacy of the immune system against cancer cells. nih.govresearchgate.net

The design of this compound derivatives for this purpose would likely involve modifications to enhance affinity and selectivity for the A₂A receptor. The quinoline core would serve as the primary scaffold, with substitutions at various positions to optimize interactions with the receptor's binding pocket.

A₂A receptor antagonists have also shown significant promise as neuroprotective agents. nih.govbohrium.com In neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's, A₂A receptor overactivity is implicated in neuroinflammation and neuronal damage. nih.gov By blocking these receptors, antagonists can exert neuroprotective effects. nih.govbohrium.com The quinoline scaffold itself is considered a valuable framework for developing agents against neurodegenerative diseases due to its antioxidant and enzyme-inhibiting properties. bohrium.comsemanticscholar.orgresearchgate.net

The development of this compound-based neuroprotective agents would focus on optimizing blood-brain barrier penetration and targeting neuronal A₂A receptors.

While specific SAR and SPR data for this compound derivatives are not available, general principles from related quinoline compounds can be extrapolated. nih.govmdpi.comacs.orgresearchgate.net

A hypothetical SAR study might explore substitutions at various positions of the quinoline ring to understand their impact on A₂A receptor binding affinity. For instance, modifications at the 2- and 4-positions of the quinoline ring are often critical for activity in many quinoline-based inhibitors. orientjchem.org

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives as A₂A Receptor Antagonists

| Compound | R1 (Position 2) | R2 (Position 4) | A₂A Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 | -H | -NH₂ | 150 |

| 2 | -CH₃ | -NH₂ | 85 |

| 3 | -H | -OH | 210 |

| 4 | -CH₃ | -OH | 120 |

SPR studies would focus on how these structural modifications affect key drug-like properties.

Table 2: Hypothetical Structure-Property Relationship (SPR) of Selected Derivatives

| Compound | LogP | Aqueous Solubility (µM) | Metabolic Stability (t½, min) |

|---|---|---|---|

| 1 | 2.5 | 50 | 30 |

| 2 | 2.8 | 42 | 45 |

| 3 | 2.2 | 65 | 25 |

| 4 | 2.5 | 55 | 38 |

Exploration in Other Therapeutic Areas

The versatile nature of the quinoline scaffold suggests that derivatives of this compound could be explored in various other therapeutic areas, including:

Anticancer Agents : Quinoline derivatives have been extensively studied as anticancer agents, with several approved drugs on the market. arabjchem.orgnih.govresearchgate.netmdpi.com They can act through various mechanisms, including kinase inhibition and DNA intercalation. arabjchem.org The boronic acid moiety is also a feature of the approved anticancer drug bortezomib. nih.gov

Antibacterial and Antiviral Agents : The quinoline core is central to the fluoroquinolone class of antibiotics. researchgate.net Derivatives could be investigated for activity against various pathogens.

Anti-inflammatory Agents : Quinoline derivatives have shown anti-inflammatory properties, and this could be another avenue for exploration. researchgate.net

Preclinical Pharmacological Profiling of Synthesized Derivatives

Any newly synthesized derivatives of this compound would undergo a rigorous preclinical pharmacological profiling process. This would involve a battery of in vitro and in vivo studies to assess their therapeutic potential and safety. ijpsjournal.comsnmjournals.orgsnmjournals.orghumanjournals.comnih.gov

Table 3: Standard Preclinical Pharmacological Profiling Cascade

| Phase | Assays | Purpose |

|---|---|---|

| In Vitro | Receptor Binding Assays | Determine affinity and selectivity for the target receptor (e.g., A₂A). |

| Cell-based Functional Assays | Evaluate antagonist activity (e.g., cAMP assays). | |

| Cytotoxicity Assays | Assess potential for cellular toxicity. | |

| ADME Profiling | Determine absorption, distribution, metabolism, and excretion properties. | |

| In Vivo | Pharmacokinetic (PK) Studies | Characterize the drug's behavior in a living organism. |

| Efficacy Studies | Evaluate therapeutic effect in relevant animal models of disease. | |

| Preliminary Toxicology | Assess safety and tolerability. |

Chemical Biology and Probe Development Based on 5,8 Difluoroquinolin 6 Yl Boronic Acid

Design and Synthesis of Fluorescent Probes for Biological Systems

The design of fluorescent probes based on the (5,8-Difluoroquinolin-6-yl)boronic acid scaffold is predicated on the unique chemical properties of its constituent parts. The difluoroquinoline core serves as a fluorophore, and its photophysical properties can be modulated by substitution and interaction with the biological environment. The boronic acid group acts as a versatile recognition element, capable of forming reversible covalent bonds with diols present in many biological molecules, such as carbohydrates and glycoproteins.

The synthesis of these probes typically involves a multi-step process. A key synthetic route often begins with the functionalization of a pre-formed 5,8-difluoroquinoline (B175250) ring system. This is followed by the introduction of the boronic acid group, or a precursor, at the 6-position. This can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Table 1: Key Synthetic Steps for Fluorescent Probes based on this compound

| Step | Reaction Type | Reagents and Conditions | Purpose |

| 1 | Halogenation | N-Bromosuccinimide (NBS), acid catalyst | Introduction of a halogen at the 6-position of the difluoroquinoline core for subsequent coupling. |

| 2 | Borylation | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), base | Conversion of the halogenated quinoline (B57606) to a boronate ester. |

| 3 | Hydrolysis | Acidic or basic conditions | Conversion of the boronate ester to the corresponding boronic acid. |

| 4 | Functionalization | Coupling with various linkers and reporting groups | Attachment of additional functionalities to modulate solubility, targeting, or fluorescent properties. |

The inherent fluorescence of the difluoroquinoline core can be fine-tuned by altering the electronic nature of substituents on the quinoline ring. The introduction of electron-donating or electron-withdrawing groups can shift the excitation and emission wavelengths, as well as influence the quantum yield of the probe.

Development of Molecular Imaging Agents and Biosensors

Molecular imaging agents and biosensors derived from this compound leverage the reversible interaction between the boronic acid moiety and diol-containing biomolecules. This interaction can lead to a detectable change in the fluorescence signal, forming the basis for a sensing mechanism.

For instance, probes can be designed to selectively bind to cell-surface glycans, which are often altered in disease states such as cancer. Upon binding, the local environment of the fluorophore changes, resulting in a change in fluorescence intensity or a spectral shift. This "turn-on" or "turn-off" fluorescence response allows for the visualization and quantification of specific glycans on the surface of living cells.

The development of biosensors often involves the immobilization of the this compound derivative onto a solid support, such as a nanoparticle or a polymer film. These immobilized sensors can then be used for the detection of soluble analytes containing diol functionalities in complex biological fluids.

Table 2: Characteristics of Biosensors based on this compound

| Biosensor Component | Function | Example |

| Recognition Element | This compound | Binds to cis-diols of target analytes. |

| Transducer | Difluoroquinoline fluorophore | Converts the binding event into a measurable optical signal. |

| Support Matrix | Gold nanoparticles, silica beads | Provides a stable platform for immobilization and enhances signal. |

Application in Enzyme Inhibition and Target Engagement Studies

Boronic acids are well-established as potent inhibitors of serine proteases, where the boron atom forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. Derivatives of this compound can be designed as specific enzyme inhibitors by incorporating structural motifs that mimic the natural substrate of the target enzyme.

The difluoroquinoline core can provide additional interactions within the enzyme's active site, enhancing both the potency and selectivity of the inhibitor. The fluorine atoms can engage in favorable electrostatic or hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.

In target engagement studies, fluorescently labeled versions of these inhibitors can be used to visualize the interaction with their target enzyme within living cells. By monitoring the fluorescence localization and intensity, researchers can confirm that the inhibitor is reaching its intended target and can quantify the extent of target engagement.

Table 3: Examples of Enzyme Classes Targeted by Boronic Acid Inhibitors

| Enzyme Class | Catalytic Residue | Mechanism of Inhibition |

| Serine Proteases | Serine | Formation of a stable tetrahedral adduct. |

| Threonine Proteases | Threonine | Similar mechanism to serine proteases. |

| Beta-Lactamases | Serine | Mimicking the tetrahedral intermediate of β-lactam hydrolysis. |

Bioconjugation Strategies for Cellular and In Vivo Applications

For cellular and in vivo applications, probes and inhibitors based on this compound often require conjugation to other molecules to improve their properties. Bioconjugation strategies are employed to enhance water solubility, facilitate cell entry, and direct the molecule to specific tissues or cellular compartments.

Common bioconjugation approaches include the attachment of polyethylene glycol (PEG) chains to improve solubility and circulation time in vivo. Alternatively, the boronic acid derivative can be conjugated to cell-penetrating peptides (CPPs) to facilitate its uptake into cells. For targeted delivery, the molecule can be linked to antibodies or other ligands that recognize specific cell surface receptors.

The functionalization of the quinoline ring or the boronic acid moiety with reactive groups such as amines, carboxylic acids, or alkynes allows for straightforward conjugation using standard bioconjugation chemistries, such as amide bond formation or click chemistry. These strategies are crucial for translating the utility of these molecular tools from the laboratory to more complex biological systems.

Future Directions and Emerging Research Opportunities for 5,8 Difluoroquinolin 6 Yl Boronic Acid

Advancements in Sustainable Synthesis and Green Chemistry Integration

The future synthesis of (5,8-Difluoroquinolin-6-yl)boronic acid and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional methods for the synthesis of arylboronic acids often involve harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste. nih.gov Emerging research focuses on developing more environmentally benign and efficient synthetic routes.

Future advancements are likely to include:

Catalytic C-H Borylation: Direct C-H borylation of the difluoroquinoline core would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials. Research into novel iridium or rhodium catalysts could enable the regioselective installation of the boronic acid group under milder conditions. nih.gov

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and precise control over reaction parameters. The synthesis of this compound via flow chemistry could lead to higher yields, reduced reaction times, and minimized solvent usage. nih.gov

Mechanochemistry: Ball-milling and other solvent-free or low-solvent techniques are gaining traction as green alternatives to traditional solution-phase synthesis. These methods can reduce waste and energy consumption, and in some cases, provide access to novel reactivity.

Bio-based Solvents and Reagents: The use of renewable solvents and reagents derived from biomass will be crucial in reducing the environmental footprint of the synthesis.

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often requires pre-functionalized aryl halides | Direct C-H functionalization of arenes |

| Reagents | Organolithium or Grignard reagents, strong bases | Catalytic systems, milder bases |

| Solvents | Anhydrous and often hazardous organic solvents | Bio-based solvents, water, or solvent-free conditions |

| Energy Consumption | Often requires very low or high temperatures | Milder reaction conditions, microwave or flow chemistry for efficiency |

| Waste Generation | Stoichiometric byproducts, significant solvent waste | Higher atom economy, reduced solvent waste |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new drugs and chemical reactions. For a molecule like this compound, these computational tools can accelerate research in several key areas.

Predictive Bioactivity Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to create predictive models. nih.govnih.gov These models can then be used to perform in silico screening of virtual libraries of derivatives of this compound to identify promising candidates for specific therapeutic targets. This approach can significantly reduce the time and cost associated with initial drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions, including yields and potential side products. youtube.com This can be invaluable in designing efficient synthetic routes to this compound and its analogs, as well as in optimizing reaction conditions to maximize yield and minimize waste.

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Bioactivity Modeling | Training models to predict the biological activity of novel derivatives based on their structure. | Accelerated identification of lead compounds for various diseases. |

| De Novo Design | Generative models create new molecules with optimized properties based on the core scaffold. | Discovery of novel drug candidates with improved efficacy and safety profiles. |

| Reaction Prediction | Predicting the outcomes of synthetic steps to create new derivatives. | More efficient and sustainable synthesis of new compounds. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

Potential in Materials Science and Optoelectronic Applications

The unique electronic properties imparted by the difluoroquinoline core suggest that this compound could be a valuable building block in materials science, particularly in the field of optoelectronics. Fluorinated organic materials often exhibit desirable properties such as high electron affinity, improved stability, and specific solid-state packing, which can enhance the performance of electronic devices.

Potential applications in this area include:

Organic Light-Emitting Diodes (OLEDs): The fluorinated quinoline (B57606) moiety could serve as an electron-transporting or emissive component in OLEDs. The boronic acid group provides a convenient point of attachment for incorporating this fragment into larger conjugated molecules or polymers.

Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially leading to n-type or ambipolar charge transport characteristics in OFETs.

Fluorescent Sensors: The boronic acid group is known to interact with diols, such as those found in saccharides. This interaction can lead to changes in the fluorescence properties of the quinoline core, making this compound a potential candidate for the development of fluorescent sensors for biologically relevant molecules. mdpi.com

| Property | Potential Application | Role of the Compound |

|---|---|---|

| Electron-deficient aromatic system | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer |

| Tunable electronic properties via derivatization | Organic Field-Effect Transistors (OFETs) | n-type or ambipolar semiconductor |

| Fluorescence and boronic acid reactivity | Fluorescent Sensors | Sensing probe for diol-containing molecules |

| Potential for solid-state packing | Organic Photovoltaics (OPVs) | Electron acceptor or donor material |

Challenges and Innovative Solutions in Boronic Acid Chemistry and Fluorine Chemistry Intersections

Despite the promising future of this compound, there are inherent challenges at the intersection of boronic acid and fluorine chemistry that need to be addressed.

Stability: Fluorinated arylboronic acids can be susceptible to protodeboronation, especially under basic conditions. nih.gov The electron-withdrawing nature of the fluorine atoms can increase the acidity of the boronic acid, which can affect its reactivity and stability. Innovative solutions include the use of boronic acid esters, such as pinacol esters, which exhibit greater stability. nih.gov

Synthesis of Polyfluorinated Aromatics: The synthesis of highly fluorinated aromatic compounds can be challenging, often requiring harsh conditions or specialized reagents. The development of new catalytic methods for the late-stage fluorination of quinoline derivatives could provide more efficient and selective access to the desired starting materials. cas.cnnih.gov

Reactivity Control: The presence of multiple reactive sites on the molecule (the quinoline nitrogen, the C-F bonds, and the boronic acid) can lead to challenges in controlling selectivity during chemical transformations. The development of orthogonal protection strategies and highly selective catalytic systems will be crucial for the controlled derivatization of this compound.

Future research will likely focus on developing novel catalysts and reaction conditions that can overcome these challenges, unlocking the full potential of this compound as a versatile building block in a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing fluorinated quinoline boronic acids like (5,8-Difluoroquinolin-6-yl)boronic acid?

- Methodological Answer : Fluorinated boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-boron exchange. For quinoline derivatives, regioselective fluorination is critical.

- Step 1 : Start with halogenated quinoline precursors (e.g., 6-bromo-5,8-difluoroquinoline).

- Step 2 : Use palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Challenges : Purification of boronic acids is difficult due to their propensity for trimerization; prodrug esters (e.g., pinacol boronic esters) are often intermediates .

Q. How can boronic acid-diol binding be exploited for detecting glycans in biological systems?

- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation. For glycan detection:

- Fluorescence-based sensing : Attach fluorophores (e.g., dansyl or coumarin) to the boronic acid. Diol binding induces a conformational change, altering fluorescence .

- Surface plasmon resonance (SPR) : Immobilize boronic acids on gold surfaces to monitor glycoprotein interactions in real time (e.g., RNAse B binding studies) .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives?

- Methodological Answer :

- MALDI-MS : Derivatize boronic acids with diols (e.g., 2,3-butanediol) to prevent dehydration/boroxine formation, enabling accurate mass analysis .

- ¹¹B NMR : Directly probes boron environments; shifts at δ ~30 ppm confirm boronic acid identity .

- HPLC : Use phenylboronate affinity columns for separation based on diol-binding specificity .

Advanced Research Questions

Q. How do substituent positions (ortho/meta/para) on aromatic boronic acids affect reactivity in multicomponent reactions?

- Methodological Answer :

- Ortho-substituted boronic acids exhibit lower reactivity due to steric hindrance and electronic effects (e.g., reduced Schiff base formation in Ugi reactions) .

- Data Table :

| Substituent Position | Reaction Yield (%) | Key Observation |

|---|---|---|

| Ortho | 10–30 | Steric hindrance limits intermediate stability |

| Meta/Para | 50–80 | Improved electronic coupling with reaction partners |

- Recommendation : Use meta/para-substituted analogs for higher yields in Passerini or Groebke-Blackburn reactions .

Q. What factors determine the binding kinetics of boronic acids with sugars at physiological pH?

- Methodological Answer :

- Stopped-flow kinetics (): Demonstrated that binding rates (kₒₙ) follow:

D-fructose > D-tagatose > D-mannose > D-glucose. - Key factors :

- Sugar conformation : Furanose forms (e.g., fructose) bind faster than pyranose (e.g., glucose).

- Boronic acid pKa : Lower pKa enhances binding at neutral pH (e.g., electron-withdrawing groups like fluorine lower pKa) .

Q. How can boronic acid-based hydrogels be engineered for stimuli-responsive drug delivery?

- Methodological Answer :

- Dynamic covalent chemistry : Cross-link polysaccharides (e.g., dextran) with boronic acids to form pH- or glucose-responsive networks .

- Example : Poly(3-acrylamidophenylboronic acid) (PAPBA) hydrogels swell in the presence of glucose, enabling controlled release .

- Optimization : Adjust boronic acid density and polymer backbone rigidity to tune response kinetics .

Data Contradictions & Resolutions

- Contradiction : Some studies report rapid boronic acid-diol binding (seconds), while others note slower equilibria (minutes).

Key Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.